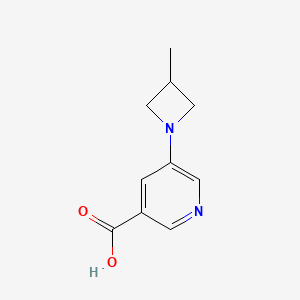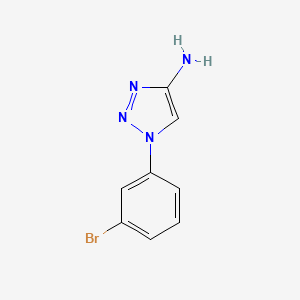
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (5-MAPC) is an important organic compound with a wide range of applications in synthetic chemistry and scientific research. It is a derivative of pyridine and is used as a building block for the synthesis of various organic compounds. 5-MAPC has been studied extensively in recent years due to its potential to be used in a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pyridine derivatives, heterocyclic compounds, and peptides. It has also been used in the synthesis of various pharmaceuticals, such as antifungal and antiviral agents. Additionally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has been used in the synthesis of fluorescent probes for imaging and sensing applications.
Mécanisme D'action
The mechanism of action of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is not yet fully understood. However, it is believed that 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid acts as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase. It has also been suggested that 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid may act as an agonist of certain G-protein coupled receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid are not yet fully understood. However, it has been suggested that 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid may have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid in lab experiments is its ease of synthesis. It can be easily synthesized using the Knoevenagel condensation reaction or other methods. Additionally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid in lab experiments. For example, it is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it is not very soluble in lipids, which can limit its use in certain types of experiments.
Orientations Futures
The future directions for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid are numerous. It has potential applications in the synthesis of various organic compounds, such as pyridine derivatives, heterocyclic compounds, and peptides. Additionally, it has potential applications in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. Additionally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has potential applications in the synthesis of fluorescent probes for imaging and sensing applications. Furthermore, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid may have potential applications as a therapeutic agent for the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation. Finally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid may have potential applications in the development of novel materials, such as organic semiconductors and optoelectronic materials.
Méthodes De Synthèse
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid can be synthesized by a variety of methods. The most common method for its synthesis is the Knoevenagel condensation reaction. This involves the reaction of aldehyde and malononitrile in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out in a solvent such as ethanol or ethyl acetate. Other methods for the synthesis of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid include the reaction of aldehyde and malononitrile in the presence of a base such as sodium hydroxide, or the reaction of malononitrile and an amine in the presence of an acid catalyst.
Propriétés
IUPAC Name |
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-12(6-7)9-2-8(10(13)14)3-11-4-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBDWTJQPKAWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C2=CN=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)






![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)

![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
